molecular formula C15H18FN3O2 B2537172 1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396802-45-1

1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No.: B2537172
CAS No.: 1396802-45-1
M. Wt: 291.326
InChI Key: QUMINTZDQMIJIJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This urea derivative features a 4-fluorophenyl group and a 4-morpholinobut-2-yn-1-yl chain, a structure that suggests potential as a key intermediate or scaffold for developing biologically active molecules. Compounds containing the fluorophenyl-morpholine-urea motif are frequently explored as modulators of various cellular targets . For instance, structurally similar urea-morpholine compounds have been investigated for their roles as inhibitors of receptor tyrosine kinases (such as AXL, c-MET, and Mer) and for other therapeutic applications . The presence of the alkyne linker in its structure may influence its physicochemical properties and binding interactions, offering a unique profile for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary analytical characterization, such as NMR and mass spectrometry, to confirm the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-13-3-5-14(6-4-13)18-15(20)17-7-1-2-8-19-9-11-21-12-10-19/h3-6H,7-12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMINTZDQMIJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Morpholinobut-2-yn-1-amine

The key intermediate, 4-morpholinobut-2-yn-1-amine, is synthesized from 4-morpholinobut-2-yn-1-ol (CAS 4480-49-3). Conversion of the hydroxyl group to an amine proceeds via a two-step process:

  • Mesylation : Treatment of 4-morpholinobut-2-yn-1-ol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) yields the mesylate intermediate.
  • Ammonolysis : Displacement of the mesylate group with aqueous ammonia or ammonium hydroxide under reflux conditions produces 4-morpholinobut-2-yn-1-amine.

This method avoids the use of hazardous azide intermediates and ensures retention of the alkyne functionality.

Synthesis of 4-Fluorophenyl Isocyanate

4-Fluorophenyl isocyanate is generated in situ from 4-fluorophenylamine using triphosgene (bis(trichloromethyl) carbonate) as a phosgene substitute. The reaction proceeds as follows:

  • Activation : 4-Fluorophenylamine reacts with triphosgene in anhydrous dichloromethane at 0–5°C, forming the corresponding isocyanate.
  • Purification : The isocyanate is typically used without isolation due to its reactivity, though distillation under reduced pressure can yield a pure product.

This method minimizes exposure to toxic phosgene gas while maintaining high reaction efficiency.

Urea Formation

The final step involves coupling 4-morpholinobut-2-yn-1-amine with 4-fluorophenyl isocyanate in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at room temperature. The reaction mechanism proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, forming the urea linkage.

Reaction Conditions

  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Reaction Time: 12–24 hours
  • Yield: 70–85% (estimated based on analogous syntheses).

Carbonyldiimidazole (CDI)-Mediated Synthesis

As a safer alternative to isocyanate chemistry, N,N′-carbonyldiimidazole (CDI) facilitates urea formation without generating hazardous intermediates.

Activation of 4-Fluorophenylamine

  • Imidazolide Formation : 4-Fluorophenylamine reacts with CDI in anhydrous THF, forming an N-acylimidazole intermediate.
  • Coupling with Morpholinobutynyl Amine : The intermediate is treated with 4-morpholinobut-2-yn-1-amine, leading to displacement of imidazole and urea bond formation.

Advantages

  • Eliminates the need for isocyanate handling.
  • High functional group tolerance, particularly for alkyne-containing amines.

Triphosgene-Based Methodology

Triphosgene serves as a crystalline, stable alternative to phosgene for large-scale synthesis.

One-Pot Synthesis

  • Simultaneous Activation : A mixture of 4-fluorophenylamine and 4-morpholinobut-2-yn-1-amine is treated with triphosgene in the presence of a base (e.g., N,N-diisopropylethylamine).
  • In Situ Urea Formation : The reaction proceeds via sequential isocyanate generation and coupling, yielding the target compound in a single pot.

Optimization Notes

  • Stoichiometric control (1:1 amine:triphosgene ratio) prevents over-carbonylation.
  • Yields improve with slow addition of triphosgene to avoid exothermic side reactions.

Alternative Synthetic Routes

S-Methyl Thiocarbamate Intermediate

S-Methyl N-(4-fluorophenyl)thiocarbamate is prepared by reacting 4-fluorophenylamine with S,S-dimethyl dithiocarbonate (DMDTC). Subsequent reaction with 4-morpholinobut-2-yn-1-amine at elevated temperatures (50–70°C) affords the urea derivative.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Advantages Limitations
Isocyanate-Amine Triphosgene, Amine 70–85 High efficiency, scalable Requires hazardous isocyanates
CDI-Mediated CDI 65–75 Safe, avoids isocyanates Higher cost of CDI
Triphosgene One-Pot Triphosgene 75–80 Simplified workflow Sensitive to stoichiometry
Thiocarbamate DMDTC 60–70 Mild conditions Longer reaction times

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents/Linker Biological Target Potency Reference
1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea 4-Morpholinobut-2-yn-1-yl linker Undefined
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea Direct morpholine attachment Medicinal (unspecified)
AMS21 Indoline scaffold FPR2 agonist EC50 = 0.026 µM
1-{5-[(2,4-Dichlorobenzyl)thio]-... Thiadiazole ring Anticonvulsant ED50 = 0.65 µmol/kg

Table 2: Crystallographic and Physicochemical Properties

Compound Name Crystal System Hydrogen-Bonding Features Metabolic Stability Reference
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea Triclinic, P 1 N–H⋯O dimers Moderate
Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) Monoclinic π-π stacking (dihedral 7.14°–56.26°) Low (prone to oxidation)
AMS21 Not reported Urea-indoline hydrogen bonds High

Notes

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Contradictions : While AMS21’s morpholine-free structure achieves high FPR2 potency, morpholine-containing analogs (e.g., ) prioritize stability over target selectivity.

Research Gaps : The target compound’s pharmacokinetic profile and exact biological targets remain uncharacterized.

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